molecular formula C6H12KN3S2 B12369738 (4-Methylpiperazin-1-yl)carbamodithioic acid

(4-Methylpiperazin-1-yl)carbamodithioic acid

Cat. No.: B12369738
M. Wt: 229.4 g/mol
InChI Key: WYIPUCNJSBMGKJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FC14-584B is a dithiocarbamate-derived β-carbonic anhydrase inhibitor. It has shown potential as an antimycobacterial agent, particularly against drug-resistant strains of Mycobacterium tuberculosis. This compound has been studied for its ability to inhibit the activity of β-carbonic anhydrase enzymes, which are essential for the survival and pathogenicity of mycobacteria .

Preparation Methods

The synthesis of FC14-584B involves the reaction of a corresponding amine with carbon disulfide in the presence of a base. This reaction forms the dithiocarbamate structure, which is crucial for its inhibitory activity against β-carbonic anhydrase enzymes

Chemical Reactions Analysis

FC14-584B primarily undergoes substitution reactions due to the presence of the dithiocarbamate group. Common reagents used in these reactions include bases such as sodium hydroxide or potassium hydroxide, which facilitate the formation of the dithiocarbamate structure. The major products formed from these reactions are typically dithiocarbamate derivatives, which retain the inhibitory activity against β-carbonic anhydrase enzymes .

Scientific Research Applications

FC14-584B has been extensively studied for its potential in treating drug-resistant tuberculosis. In vitro studies have shown that it effectively inhibits the activity of β-carbonic anhydrase enzymes in Mycobacterium tuberculosis, leading to impaired bacterial growth. In vivo studies using zebrafish models have demonstrated its ability to reduce bacterial growth and virulence

Mechanism of Action

The mechanism of action of FC14-584B involves the inhibition of β-carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, which is essential for various physiological processes in mycobacteria. By inhibiting these enzymes, FC14-584B disrupts the pH homeostasis and fatty acid biosynthesis in mycobacteria, leading to impaired growth and survival .

Properties

Molecular Formula

C6H12KN3S2

Molecular Weight

229.4 g/mol

IUPAC Name

potassium;N-(4-methylpiperazin-1-yl)carbamodithioate

InChI

InChI=1S/C6H13N3S2.K/c1-8-2-4-9(5-3-8)7-6(10)11;/h2-5H2,1H3,(H2,7,10,11);/q;+1/p-1

InChI Key

WYIPUCNJSBMGKJ-UHFFFAOYSA-M

Canonical SMILES

CN1CCN(CC1)NC(=S)[S-].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.